molecular formula C35H34N6O4S2 B2424838 N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-32-5

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2424838
M. Wt: 666.82
InChI Key: LXVTWFMGIIXYHS-UHFFFAOYSA-N
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Description

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

Research on NH-pyrazoles, which are structurally related to the compound , explores the tautomerism phenomena in these compounds, offering insights into their potential applications in material science and pharmaceuticals. For instance, the study of tautomerism in NH-pyrazoles by Cornago et al. (2009) highlights the significance of structural analysis in understanding the physical and chemical properties of such molecules (Cornago et al., 2009).

Pharmacological Potential

Compounds containing pyrazole and thiazole structures have been synthesized and evaluated for their pharmacological activities, such as anti-inflammatory and antioxidant properties. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity (Sunder & Maleraju, 2013). Similarly, Faheem (2018) focused on the potential of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions, underscoring the therapeutic potential of such compounds (Faheem, 2018).

Antimicrobial and Antioxidant Applications

The synthesis and evaluation of new thiazoles for their antioxidant properties, as studied by Amer et al. (2011), demonstrate the utility of these compounds in enhancing the performance of lubricating oils and potentially in pharmaceutical formulations for their antioxidant properties (Amer et al., 2011).

Material Science and Chemistry

The exploration of heterocyclic compounds in material science, such as the study by Hunnur et al. (2005) on 1,3-dipolar cycloaddition reactions for heterocyclic synthesis, reveals the compound's potential application in the development of new materials and chemical synthesis methodologies (Hunnur et al., 2005).

properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O4S2/c1-23-9-7-12-29(24(23)2)40-32(20-36-33(42)21-45-27-10-5-4-6-11-27)37-38-35(40)47-22-34(43)41-30(25-14-16-26(44-3)17-15-25)19-28(39-41)31-13-8-18-46-31/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVTWFMGIIXYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

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